molecular formula C9H7F3O2S B026085 ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene CAS No. 105924-64-9

((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene

Cat. No. B026085
M. Wt: 236.2108896
InChI Key: MXCAYGIFNXCLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene, also known as TFPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TFPB belongs to the class of sulfones and is widely used in various fields of research, including organic chemistry, medicinal chemistry, and materials science.

Mechanism Of Action

The mechanism of action of ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene is also known to act as a mild Lewis acid, making it a useful catalyst in organic synthesis.

Biochemical And Physiological Effects

((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene may have potential as an anti-inflammatory agent due to its ability to inhibit the activation of certain enzymes.

Advantages And Limitations For Lab Experiments

((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and stored. ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene is also relatively inexpensive compared to other reagents used in organic synthesis. However, ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to use in certain reactions.

Future Directions

There are several potential future directions for research involving ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene. One area of interest is the development of new synthetic methods using ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene as a reagent. Another area of research is the investigation of ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene's potential as a catalyst in various chemical reactions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene and its potential applications in medicine.

Synthesis Methods

The synthesis of ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene involves the reaction of 3,3,3-trifluoropropene with benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene as a white solid with a high yield. The synthesis of ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene is a relatively simple and cost-effective process, making it an attractive compound for research purposes.

Scientific Research Applications

The unique chemical properties of ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene make it a valuable compound for scientific research. ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene has been extensively studied for its applications in organic synthesis, specifically in the area of cross-coupling reactions. ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene is also used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

properties

CAS RN

105924-64-9

Product Name

((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene

Molecular Formula

C9H7F3O2S

Molecular Weight

236.2108896

IUPAC Name

[(E)-3,3,3-trifluoroprop-1-enyl]sulfonylbenzene

InChI

InChI=1S/C9H7F3O2S/c10-9(11,12)6-7-15(13,14)8-4-2-1-3-5-8/h1-7H/b7-6+

InChI Key

MXCAYGIFNXCLMK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)C=CC(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=CC(F)(F)F

Origin of Product

United States

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